2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid
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Overview
Description
2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure that combines aniline and sulfonic acid functionalities. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexylsulfanyl)aniline typically involves the reaction of 2-ethylhexylthiol with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylhexylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives .
Scientific Research Applications
2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexylsulfanyl)aniline involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the aniline moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethylhexylsulfanyl)aniline: Similar in structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the aniline moiety.
Uniqueness
The combination of aniline and sulfonic acid functionalities in 2-(2-Ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
849623-27-4 |
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Molecular Formula |
C21H31NO3S2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-(2-ethylhexylsulfanyl)aniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H23NS.C7H8O3S/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,9-10,12H,3-5,8,11,15H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
SVQOMCLWFRVFGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=CC=CC=C1N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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